13H-Indeno(1,2-b)anthracen-13-one

描述

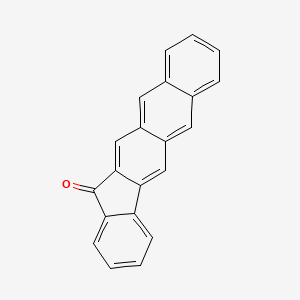

Structure

3D Structure

属性

CAS 编号 |

86853-99-8 |

|---|---|

分子式 |

C21H12O |

分子量 |

280.3 g/mol |

IUPAC 名称 |

pentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaen-10-one |

InChI |

InChI=1S/C21H12O/c22-21-18-8-4-3-7-17(18)19-11-15-9-13-5-1-2-6-14(13)10-16(15)12-20(19)21/h1-12H |

InChI 键 |

ZOJQJBDYIMQYET-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C4=O |

产品来源 |

United States |

Synthetic Methodologies for 13h Indeno 1,2 B Anthracen 13 One and Its Structural Analogues

Strategies for the Construction of the 13H-Indeno[1,2-b]anthracen-13-one Core

The formation of the intricate five-ring framework of 13H-Indeno[1,2-b]anthracen-13-one can be achieved through various strategic approaches, broadly categorized into multi-step sequences and one-pot reactions.

Multi-Step Cyclization and Aromatization Processes in Indenoanthracene Synthesis

Multi-step strategies are common for the synthesis of complex indenoanthracene derivatives. These approaches often involve the sequential construction of the ring system followed by aromatization. A notable example is the synthesis of dialkynyl-substituted indeno[1,2-b]anthracenes, which are close structural analogues of the target compound. This process commences with an indenoanthraquinone precursor, which then undergoes a two-step conversion to yield the final product. beilstein-journals.org

Another relevant multi-step approach involves the synthesis of indeno[1,2-b]furazanopyrazines, which also features a fused indeno ring system. This synthesis is achieved through a two-step process that includes a nucleophilic substitution of a hydrogen atom followed by an intramolecular Heck cyclization. researchgate.net While the final product is a heteroaromatic analogue, the core strategy of a sequential reaction sequence to build the fused system is applicable. The synthesis of substituted anthracenes from anthraquinones via reduction is a well-established method that protects the reactive 9 and 10 positions of the anthracene (B1667546) core, allowing for substitution on the other rings. beilstein-journals.org

A further example of a multi-step synthesis leading to a related core structure is the iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes to form anthraquinones. mdpi.com This is followed by further reactions to complete the indeno-fused system.

| Starting Material | Key Steps | Product Type | Reference |

| Indenoanthraquinone | 1. Reaction with alkynyl lithium or Grignard reagents 2. Reduction/Aromatization | Dialkynyl-substituted indeno[1,2-b]anthracenes | beilstein-journals.org |

| 5-(2-bromophenyl)furazano[3,4-b]pyrazines | 1. Nucleophilic substitution of hydrogen 2. Intramolecular Heck cyclization | Indeno[1,2-b]furazanopyrazines | researchgate.net |

| 1,2-bis(propiolyl)benzene derivative | 1. Iridium-catalyzed [2+2+2] cycloaddition with an alkyne | Anthraquinone derivative | mdpi.com |

One-Pot Reaction Sequences for Indeno-Fused System Assembly

One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing purification steps and reducing reaction time and solvent usage. For the construction of indenone frameworks, a palladium-catalyzed one-pot synthesis has been developed. nih.gov This method starts from simple o-iodoketones and aldehydes, proceeding through a direct acylation followed by an intramolecular aldol (B89426) condensation to yield the indenone product. nih.gov

Another notable one-pot approach is the p-toluenesulfonic acid (PTSA)-catalyzed synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes, which proceeds via a Mannich-type reaction, cyclization, and oxidation tandem sequence. rsc.org While the final product is not an indenoanthracene, the principle of a catalyzed, multi-reaction cascade in a single pot is a relevant strategy for the efficient assembly of complex cyclic systems.

| Starting Materials | Catalyst/Reagents | Key Reaction Types | Product | Reference |

| o-Iodoketone, Aldehyde | Palladium catalyst | Acylation, Intramolecular Aldol Condensation | Substituted Indenone | nih.gov |

| Aldehyde, Hydrazine, Alkyne | p-Toluenesulfonic acid (PTSA) | Mannich-type reaction, Cyclization, Oxidation | 1,3,5-Trisubstituted Pyrazole | rsc.org |

Catalytic Systems Utilized in the Synthesis of 13H-Indeno[1,2-b]anthracen-13-one Derivatives

Catalysis is a cornerstone in the synthesis of complex organic molecules, and the construction of the 13H-Indeno[1,2-b]anthracen-13-one core is no exception. Various catalytic systems, including heterogeneous, transition metal-based, and organic acid catalysts, have been employed.

Heterogeneous Catalysis in Polycyclic Aromatic Compound Formation

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. Zeolites, a class of microporous aluminosilicates, have been investigated for their catalytic activity in the conversion of aromatic hydrocarbons. psu.edubohrium.com Their shape-selective nature and acidic properties can be harnessed to control the formation of polycyclic aromatic compounds. mdpi.comrsc.org For instance, zeolites like HZSM-5 and HY have been used in the alkylation and hydrocracking of aromatic compounds. bohrium.commdpi.com The synthesis of mesoporous zeolites, such as Al-MCM-41, and their application in the catalytic conversion of polycyclic aromatic hydrocarbons has also been explored. psu.edu

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Zeolites (e.g., HZSM-5, HY) | Aromatic hydrocarbons, Alkenes | Alkylation, Hydrocracking | Shape selectivity, Acidity | bohrium.commdpi.comrsc.org |

| Al-MCM-41 | Polycyclic aromatic hydrocarbons | Catalytic conversion | Mesoporous structure, Acidic catalyst support | psu.edu |

Transition Metal-Mediated Annulations and Cross-Coupling Reactions

Transition metals, particularly palladium and rhodium, are powerful catalysts for the formation of C-C bonds and are extensively used in the synthesis of indenone and related fused-ring systems.

Palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes provides a route to 2,3-disubstituted indenones with high regioselectivity. nih.gov The mechanism involves transmetalation of the palladium(II) with the aromatic aldehyde, followed by insertion of the alkyne and subsequent cyclization. nih.gov Palladium catalysis is also central to the one-pot synthesis of indenones from o-iodoketones and aldehydes. nih.gov

Rhodium-catalyzed annulation reactions are also a prominent method for indenone synthesis. oup.comnih.govacs.org For example, the rhodium(III)-catalyzed annulative coupling of 9-benzoylcarbazoles with internal alkynes proceeds through ortho C-H and C-N bond cleavages to yield indenone derivatives. oup.com Similarly, a rhodium(III)/copper(II) co-catalyzed system enables the annulation of benzimides with internal alkynes. nih.gov Rhodium catalysis has also been employed in the direct annulation of aldehydes with alkynes, where an in situ generated directing group facilitates the reaction. acs.org

| Catalyst System | Starting Materials | Reaction Type | Product | Reference |

| Palladium(II) | Benzenecarbaldehyde, Internal alkyne | Carbocyclization/Annulation | 2,3-Disubstituted indenone | nih.gov |

| Palladium catalyst | o-Iodoketone, Aldehyde | Acylation/Intramolecular Aldol Condensation | Substituted Indenone | nih.gov |

| [Cp*RhCl2]2/AgSbF6 | 9-Benzoylcarbazole, Internal alkyne | Annulative Coupling (C-H/C-N activation) | Indenone derivative | oup.com |

| Rh(III)/Cu(II) | Benzimide, Internal alkyne | Annulation (C-H/C-N cleavage) | Indenone | nih.gov |

| Rhodium catalyst | Aldehyde, Alkyne | Direct Annulation (in situ directing group) | Indenone | acs.org |

Organic Acid-Catalyzed Condensation Reactions in Indeno[1,2-b]anthracen-13-one Related Structures

Organic acids can serve as effective catalysts for condensation and cyclization reactions in the synthesis of indene (B144670) derivatives. p-Toluenesulfonic acid (p-TSA) is a versatile catalyst that has been used in various organic transformations. preprints.orgrsc.org For instance, it has been employed in the microwave-assisted, one-pot synthesis of indole (B1671886) derivatives via a Fischer-indole process. preprints.org More directly related, p-TSA has been used to catalyze the synthesis of indenes via annulations of ketene (B1206846) dithioacetals in a transition-metal and oxidant-free process. preprints.org

| Catalyst | Reaction Type | Key Features | Reference |

| p-Toluenesulfonic acid (p-TSA) | Annulation of ketene dithioacetals | Transition-metal and oxidant free, mild conditions | preprints.org |

| p-Toluenesulfonic acid (p-TSA) | Tandem reaction of aliphatic ketones with anilines | Cost-effective, excellent regioselectivity | rsc.org |

Environmentally Conscious Approaches in 13H-Indeno(1,2-b)anthracen-13-one Synthesis

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like this compound traditionally involves methods that can be harsh and environmentally taxing. Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. This section explores such environmentally benign strategies as applied to the synthesis of the target compound and its structural analogues.

Development of Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. For the synthesis of indeno-fused aromatic ketones, key reactions like Friedel-Crafts acylation are often employed. chemijournal.com Conventionally, these reactions utilize Lewis acid catalysts and volatile organic solvents. chemijournal.com

Research has demonstrated that Friedel-Crafts reactions can be effectively carried out under solvent-free conditions using solid acid catalysts. chemijournal.comchemijournal.com These catalysts are often reusable, adding to the sustainability of the process. For instance, solid acid catalysts such as tetravalent metal bianionic acid (TMBA) salts and 12-tungstophosphoric acid supported on metal oxides have been successfully used for the acylation of aromatic compounds like anisole (B1667542) and veratrole without any solvent. chemijournal.comchemijournal.com In some cases, one of the reactants can act as both the substrate and the solvent, simplifying the reaction setup. researchgate.net

Another green approach involves the use of β-cyclodextrin as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives, which are structural analogues of the target compound. mdpi.comresearchgate.net This method can be performed in a solid state at room temperature, offering a mild, simple, and non-toxic alternative to traditional methods. mdpi.comresearchgate.net The catalyst, β-cyclodextrin, can also be recovered and reused without a significant loss of activity. mdpi.comresearchgate.net

The table below summarizes various solvent-free approaches applicable to the synthesis of aromatic ketones and related fused systems.

| Catalyst System | Reaction Type | Substrates | Key Features |

| M(IV) Phosphotungstates (M=Zr, Ti, Sn) | Friedel-Crafts Acylation & Alkylation | Anisole, Veratrole, Toluene | Solvent-free conditions; catalyst reusability. chemijournal.comchemijournal.com |

| p-Toluenesulfonic acid/Graphite | Friedel-Crafts Acylation | Aromatic Compounds | Mild, solvent-free conditions. researchgate.net |

| Aluminum Dodecatungstophosphate (AlPW12O40) | Friedel-Crafts Acylation | Aromatic Compounds | Stable, non-hygroscopic catalyst; mild, solvent-free conditions. researchgate.net |

| β-Cyclodextrin | Condensation | 2-Indanone derivatives, o-Phenylenediamine | Solid-state reaction at room temperature; reusable catalyst. mdpi.comresearchgate.net |

Application of Ultrasonic Irradiation in Synthetic Protocols

Ultrasonic irradiation has emerged as a powerful tool in green chemistry for promoting and accelerating chemical reactions. This technique, known as sonochemistry, utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.

The application of ultrasound offers several advantages over conventional thermal methods, including dramatically shorter reaction times, milder reaction conditions, and often higher yields. researchgate.netnih.gov For example, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines under ultrasonic irradiation was completed in 5-17 minutes, whereas conventional heating required 16 hours to achieve similar yields. researchgate.net Similarly, a one-pot synthesis of 3-substituted-isoindolin-1-ones was efficiently achieved under ultrasound, highlighting its utility in constructing complex heterocyclic scaffolds. nih.gov

While direct sonochemical synthesis of this compound is not extensively documented, the principles are broadly applicable to the cyclization and condensation reactions involved in its formation. The intense energy provided by ultrasound can facilitate the intramolecular cyclizations that are often key steps in the synthesis of polycyclic systems. nih.gov The table below compares reaction times for syntheses conducted with and without ultrasonic irradiation, illustrating the significant rate enhancements achieved.

| Synthesized Compound | Method | Reaction Time | Yield (%) |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Ultrasonic Irradiation | 5-17 min | 65-97% |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Conventional Heating | 16 h | 73-96% |

| 3-Substituted-isoindolin-1-ones | Ultrasonic Irradiation | 1.5 h | 79-93% |

| 3-Substituted-isoindolin-1-ones | Conventional Heating | 10 h | 77% |

Photochemical Cyclization Routes to Indeno-Fused Polycyclic Systems

Photochemical reactions, which use light as an energy source, represent a clean and specific method for constructing complex molecular architectures. A notable development in this area is the use of photo-induced cyclization to form polycyclic systems. nih.gov

One such advanced strategy is the direct photo-induced reductive Heck cyclization, which can be used to prepare polycyclic compounds efficiently. nih.gov This method involves the activation of a chloroarene using UVA or blue LED light, without the need for a dedicated photocatalyst or photosensitizer. The reaction is believed to proceed through a photo-induced electron transfer between the substrate and a base, leading to the formation of radical intermediates that subsequently cyclize. nih.gov

This photochemical approach has been successfully applied to the synthesis of polycyclic indolinyl compounds from N-benzoylindoles. nih.gov The reaction demonstrates broad functional group tolerance and can be used to functionalize complex natural product analogues in moderate to good yields (50-88%). nih.gov Although the examples provided are for indole-containing systems, the underlying principle of photocatalyst-free C-C bond formation via light-induced cyclization offers a promising and innovative route for synthesizing indeno-fused polycyclic systems like this compound.

The key features of this photochemical methodology are summarized below.

| Feature | Description |

| Energy Source | UVA or blue LED light. nih.gov |

| Catalysis | Metal- and photocatalyst-free. nih.gov |

| Mechanism | Involves photo-induced electron transfer and the formation of radical intermediates. nih.gov |

| Application | Synthesis of complex polycyclic compounds. nih.gov |

| Yields | Moderate to good (e.g., 50-88% for polycyclic indolinyl compounds). nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 13h Indeno 1,2 B Anthracen 13 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The spectrum would show a series of signals, where the chemical shift (δ, in ppm) indicates the electronic environment. For an aromatic compound like 13H-Indeno(1,2-b)anthracen-13-one, the protons on the fused aromatic rings would be expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The integration of each signal corresponds to the number of protons it represents. Furthermore, the splitting pattern of each signal (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveals the number of adjacent protons, allowing for the elucidation of the substitution pattern on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would be characterized by a number of signals in the aromatic region (δ 120-150 ppm). A key signal would be the one corresponding to the carbonyl carbon (C=O) of the ketone, which is highly deshielded and would appear significantly downfield, typically in the range of δ 180-220 ppm. This distinct chemical shift is a clear indicator of the presence of the ketone functional group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₂₁H₁₂O), HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (280.0888 g/mol ). Analysis of the fragmentation pattern can also offer structural insights, for example, through the characteristic loss of a carbon monoxide (CO) molecule (28 mass units) from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. Polycyclic aromatic hydrocarbons and their derivatives typically exhibit characteristic UV-Vis spectra with multiple absorption bands. These bands correspond to π-π* electronic transitions within the aromatic system. The spectrum of this compound would be expected to show complex absorption patterns, and the position of the absorption maxima (λmax) is sensitive to the extent of the conjugated π-system.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, the most prominent and diagnostic peak in its FTIR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically found in the region of 1680-1720 cm⁻¹. The spectrum would also show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region).

X-ray Crystallography for Definitive Solid-State Structural Determination

As of the latest available information, a definitive solid-state structural determination of this compound via single-crystal X-ray diffraction has not been reported in publicly accessible databases. While the compound has been synthesized, the detailed crystallographic data, which includes:

Crystal System:

Space Group:

Unit Cell Dimensions:

a = ? Å

b = ? Å

c = ? Å

α = ? °

β = ? °

γ = ? °

Volume (V):

Number of molecules per unit cell (Z):

Calculated Density (ρ):

and tables of selected bond lengths and angles, are not available. This information is essential for a complete and accurate description of the molecule's three-dimensional structure in the solid state.

Advanced Applications of 13h Indeno 1,2 B Anthracen 13 One in Materials Science and Technology

Utilization in Organic Light-Emitting Diodes (OLEDs) as Active Emitting Components

The rigid and planar structure of the indenoanthracene core, combined with its inherent fluorescence, makes it a highly suitable candidate for use in Organic Light-Emitting Diodes (OLEDs). ontosight.ai Its derivatives have been successfully employed as active emitting components, demonstrating the potential of this class of compounds in creating efficient and stable display and lighting technologies. rsc.org

Development of Deep-Blue Fluorescent Emitters based on Indenoanthracene Derivatives

The quest for efficient and color-pure deep-blue emitters is a critical challenge in the development of high-resolution displays and solid-state lighting. The indenoanthracene framework has been identified as a promising platform for designing such emitters. By modifying the core structure, researchers have been able to tune the emission color and enhance the quantum efficiency of the resulting materials.

For instance, the strategic encapsulation of the anthracene (B1667546) core with bridging structures has been shown to improve stability without compromising the desirable deep-blue emission properties. chemistryviews.org While specific data for 13H-Indeno(1,2-b)anthracen-13-one is limited, the performance of its derivatives underscores the potential of this core structure. A notable example involves a device utilizing an indeno-type polyaromatic hydrocarbon emitter, which, although not a deep-blue emitter, demonstrates the high efficiency achievable with this class of materials. nih.gov The development of a novel deep-blue thermally activated delayed fluorescence (TADF) emitter, BOC-PSi, which integrates a rigid B-heterotriangulene acceptor with a rigid phenazasiline donor, has achieved a high maximum external quantum efficiency (EQE) approaching 20% with excellent color purity. rsc.org

Performance of an OLED Device with an Indeno-Type Emitter:

| Emitter | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |

| 8,8-dimethyl-N,N-diphenyl-8H-indeno[2,1-b]fluoranthen-6-amine nih.gov | 8.35 | 5.70 | 2.37 | (0.37, 0.59) |

Role as Host Materials in Phosphorescent Organic Light-Emitting Diodes

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent dopant. The high triplet energy and good charge-transporting capabilities of anthracene-based compounds make them excellent candidates for host materials. Silicon-cored anthracene derivatives have been synthesized and utilized as host materials for blue PhOLEDs, achieving high efficiency and color purity. nih.gov These hosts, with their non-coplanar molecular structure, exhibit high glass-transition temperatures and form stable amorphous films, which are desirable for device longevity. nih.gov

Performance of a Blue Fluorescent OLED with a Silicon-Cored Anthracene Derivative Host:

| Host Material | Dopant | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) |

| Silicon-cored anthracene derivative nih.gov | Blue-fluorescent dopant | up to 7.5 | up to 6.3 |

Applications in Undoped Organic Light-Emitting Diodes

While doped OLEDs are common, undoped devices, where a single material acts as both the charge transporter and the emitter, offer simplified device architecture and reduced manufacturing complexity. Anthracene derivatives have been investigated for their potential in non-doped OLEDs. rsc.org The inherent fluorescence and charge-transporting properties of the indenoanthracene core make it a promising candidate for single-layer, undoped OLEDs. The development of an infrared fluorescent OLED with an emission peak at 840 nm achieved a quantum efficiency of 3.8%, a world record for all-organic OLEDs emitting above 800 nm. eurekalert.org

Development and Application of Fluorescent Probes and Sensors

The sensitive fluorescence response of the indenoanthracene core to its environment makes it an excellent platform for the development of fluorescent probes and sensors. ontosight.ai Derivatives of anthracene have been successfully synthesized to act as chemosensors for the detection of various metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte.

For example, anthracene-based fluorescent probes have been designed for the selective detection of Hg2+ ions in aqueous solutions. mdpi.com These probes, synthesized via a dithioacetal reaction, demonstrate high selectivity and sensitivity, with a rapid response time. mdpi.com The detection mechanism can be either fluorescence quenching ("turn-off") or enhancement ("turn-on"), providing versatility in sensor design. mdpi.com

Potential in Bioimaging and Advanced Sensing Technologies

The strong fluorescence and inherent biocompatibility of certain polycyclic aromatic hydrocarbons open up possibilities for their use in bioimaging and advanced sensing technologies. ontosight.ai While specific studies on the bioimaging applications of this compound are not widely reported, the unique optical properties of the indenoanthracene scaffold suggest its potential as a fluorescent marker for cellular imaging. ontosight.ai The development of anthracene-based probes for detecting species within biological systems highlights the promise of this class of compounds.

Contribution to Organic Electronics and Semiconductor Research

The planar structure and extensive π-conjugation of the indenoanthracene core are characteristic features of organic semiconductors. rsc.org Anthracene and its derivatives have been a subject of intense research in the field of organic electronics, particularly for their application in Organic Field-Effect Transistors (OFETs). rsc.orgresearchgate.net The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport, and the rigid nature of the indenoanthracene framework is advantageous in this regard.

Research on anthracene-based semiconductors has explored a wide range of derivatives, with over 150 compounds being studied for their physicochemical properties, thin-film morphology, and charge mobility in OFETs. rsc.org These studies provide a foundation for understanding the structure-property relationships that govern the performance of indenoanthracene-based materials in electronic devices. The strong intermolecular interactions and high air stability of the anthracene core contribute to its suitability as an active layer in OFETs. rsc.org

Integration into Photochromic Material Systems

While this compound itself is not a photochromic compound, its core structure is a key precursor for the synthesis of advanced photochromic materials, specifically indeno-fused naphthopyrans. Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This property is the basis for applications such as self-darkening lenses, smart windows, and optical data storage.

The conversion of the ketone group at the 13-position of the indenoanthracenone skeleton into a spiro-carbon center is the critical step in creating a photochromic molecule. The resulting compounds, typically indeno[1,2-f]naphtho[2,1-b]pyrans, exhibit photochromic behavior upon irradiation with UV light. The mechanism involves the cleavage of the C-O bond in the pyran ring, leading to the formation of colored, open-ring merocyanine (B1260669) isomers.

Research into related indenonaphthopyrans has demonstrated that the rigid and bulky indeno-fused portion of the molecule plays a crucial role in the photochromic properties of the system. rsc.orgresearchgate.net Specifically, it influences the thermal fading rate, which is the speed at which the colored form reverts to its colorless state. For many practical applications, a fast fading speed is essential. rsc.orgrsc.org

Studies on novel indeno-fused 2H-naphthopyrans have shown that the introduction of steric bulk via a spirocyclic indeno-group can significantly accelerate the decoloration speed. rsc.orgrsc.org For instance, certain indeno-fused naphthopyrans exhibit half-lives for thermal fading on the order of seconds, a significant improvement over simpler naphthopyrans which can have persistent residual color. researchgate.netrsc.org

The table below summarizes key photochromic properties of representative indeno-fused naphthopyrans, illustrating the influence of the core structure on performance.

| Compound Class | Key Structural Feature | Wavelength of Max. Absorption (λmax) of Colored Form | Thermal Fading Rate (t1/2) | Key Research Finding |

| Indeno-fused 2H-Naphthopyrans | Spirocyclic indeno-group attached to the pyran ring. rsc.org | Varies with substitution (typically in the visible region) | ~11-16 seconds rsc.org | The steric bulk of the indeno-group accelerates the fading rate and can enhance colorability. rsc.orgrsc.org |

| Substituted 3H-Naphthopyrans | Substituents at various positions on the naphthopyran core. researchgate.net | Varies | Can be tuned from microseconds to minutes researchgate.net | Steric and electrostatic repulsion induced by substituents can dramatically accelerate the color-fading speed. researchgate.net |

These findings underscore the potential of the this compound framework as a foundational element for creating high-performance photochromic materials with tailored properties.

Role in Pigment and Dye Chemistry (referencing related xanthene-based compounds)

The application of this compound as a direct pigment or dye is not extensively documented. However, its molecular structure, characterized by a large, planar, and highly conjugated aromatic system, provides a basis for its potential as a chromophore. The color in organic pigments and dyes arises from the absorption of light in the visible spectrum, which is facilitated by extended π-electron systems. The indenoanthracenone structure possesses such a system, suggesting inherent chromophoric properties.

To understand its potential role, a comparison with well-established dye chemistries, such as those based on xanthene, is instructive. Xanthene dyes, which include famous examples like fluorescein (B123965) and rhodamine, are known for their brilliant colors and strong fluorescence. rsc.org Their chromophore is based on a xanthene ring system, which is structurally different from the indenoanthracene core but shares the characteristic of being a rigid, conjugated system.

The key differences and similarities that would dictate their respective roles in dye chemistry are summarized below.

| Feature | This compound | Xanthene-Based Dyes (e.g., Rhodamine) |

| Core Structure | A polycyclic aromatic hydrocarbon with a ketone functional group. | A heterocyclic system containing an oxygen bridge. rsc.org |

| Chromophore | Extended, planar π-system over five fused rings. | A resonance-stabilized cationic or zwitterionic structure across the xanthene core. rsc.org |

| Solubility | Expected to be low in polar solvents due to its large, nonpolar hydrocarbon structure. | Can be readily modified with charged groups (e.g., carboxylates, sulfonates) to impart water solubility. |

| Color & Fluorescence | Likely to be colored (pale yellow to orange) but with potentially weaker fluorescence compared to specialized fluorophores. | Typically exhibit strong absorption in the visible range and high fluorescence quantum yields. rsc.org |

| Functionalization | The ketone group and aromatic rings offer sites for chemical modification to tune properties. | Readily functionalized at various positions to create a vast library of dyes with different colors and properties. rsc.org |

While the indenoanthracenone framework might not compete with the high fluorescence efficiency of xanthene dyes in applications like bio-imaging, its rigid and planar nature could be advantageous in applications requiring high thermal stability and photostability, such as in high-performance pigments for coatings or plastics. The fusion of the indene (B144670) and anthracene units creates a robust structure that could resist degradation under harsh conditions.

Furthermore, the synthetic versatility of the anthracene framework allows for modifications that could enhance its properties as a dye. By introducing electron-donating or electron-withdrawing groups onto the aromatic rings, the absorption and emission characteristics could be fine-tuned, potentially leading to a novel class of pigments or dyes with unique shades and performance attributes.

Future Research Directions and Emerging Trends for 13h Indeno 1,2 B Anthracen 13 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of future research. Traditional multi-step syntheses for polycyclic aromatic compounds often involve harsh conditions and the use of toxic reagents. mdpi.com The trend is shifting towards more sustainable practices that prioritize atom economy, reduce waste, and avoid hazardous substances.

Future synthetic strategies for 13H-Indeno(1,2-b)anthracen-13-one are likely to focus on:

C-H Activation: Utilizing transition-metal catalysis to directly functionalize the aromatic core of the indenoanthracenone, bypassing the need for pre-functionalized starting materials.

Avoiding Toxic Reagents: Replacing hazardous reagents, such as organotin compounds commonly used in Stille couplings, with greener alternatives. mdpi.com For instance, developing palladium-catalyzed cross-coupling reactions that utilize organozinc or organoboron reagents. mdpi.com

Flow Chemistry: Employing continuous flow reactors to allow for safer handling of hazardous intermediates, precise control over reaction parameters (temperature, pressure, and time), and easier scalability.

| Synthetic Strategy | Principle | Sustainability Advantage |

| Cascade Reactions | Multiple reactions in one pot | Reduced steps, less solvent and waste. mdpi.com |

| C-H Activation | Direct functionalization of C-H bonds | Higher atom economy, fewer synthetic steps. |

| Greener Reagents | Avoiding toxic compounds (e.g., organotins) | Reduced toxicity and disposal issues. mdpi.com |

| Flow Chemistry | Continuous reaction in a tube reactor | Enhanced safety, control, and scalability. |

Advancements in In-Situ and Time-Resolved Characterization Techniques

Understanding the dynamic processes that govern the formation and function of this compound-based materials is crucial. Advancements in characterization techniques will enable researchers to probe these processes in real-time.

Emerging research will likely involve:

In-Situ Spectroscopy: Monitoring the progress of a chemical reaction as it happens within the reaction vessel. Techniques like in-situ NMR and IR spectroscopy can provide valuable mechanistic insights into the formation of the indenoanthracenone core, helping to optimize reaction conditions.

Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy and time-resolved photoluminescence to study the excited-state dynamics of this compound and its derivatives. This is essential for understanding their behavior in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Operando Characterization: Analyzing a material within a functioning electronic device. For example, using techniques like variable-temperature Raman spectroscopy or X-ray diffraction during device operation to correlate structural changes with performance metrics. nih.gov

Rational Design and High-Throughput Screening of New Derivatives for Specific Material Functions

Future work will move beyond serendipitous discovery towards the rational design of new this compound derivatives with properties fine-tuned for specific applications. This design-led approach involves strategically modifying the core structure to influence its electronic and physical characteristics. nih.govrsc.org

Key strategies include:

Side-Chain Engineering: Attaching different alkyl or alkoxy side chains to the core can be used to control the molecule's solubility, solid-state packing, and, consequently, its charge carrier mobility in organic field-effect transistors (OFETs). rsc.org

Donor-Acceptor Architectures: Functionalizing the indenoanthracenone core (an acceptor unit) with various electron-donating groups to create D-π-A type dyes. This allows for tuning of the HOMO-LUMO energy gap and absorption spectra for applications in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

High-Throughput Screening: Combining automated synthesis with rapid characterization techniques to quickly evaluate libraries of new derivatives. This allows for the efficient identification of lead compounds with desirable properties for a given application.

| Design Strategy | Target Application | Property to be Tuned |

| Side-Chain Engineering | OFETs | Solubility, molecular packing, charge mobility. rsc.org |

| Donor-Acceptor (D-π-A) | DSSCs, OPVs | HOMO/LUMO levels, absorption spectrum. researchgate.netresearchgate.net |

| Core Extension/Fusion | OLEDs, OFETs | Bandgap, charge transport, stability. nih.gov |

Integration of Indenoanthracen-13-one into Multi-Component Organic Device Architectures

The true potential of this compound will be realized through its incorporation into complex, multi-component organic electronic devices. Its properties suggest it could serve various roles within these architectures.

Future device integration research will likely explore:

As an Electron Acceptor/Transporting Material: The electron-withdrawing nature of the ketone group makes the molecule a candidate for an n-type semiconductor in OFETs or as an acceptor material in organic photovoltaic (OPV) bulk heterojunctions.

As an Emitter in OLEDs: Derivatives of the parent compound could be designed to be highly fluorescent or phosphorescent. These could be used as the emissive layer in OLEDs, potentially dispersed in a suitable host matrix to prevent aggregation-caused quenching. rsc.org

As a Sensitizer in DSSCs: By functionalizing the core to create a D-π-A structure, the molecule can act as a dye that absorbs light and injects electrons into a semiconductor like TiO₂, forming the basis of a DSSC. researchgate.net

Synergistic Methodologies Combining Experimental Synthesis with Advanced Computational Modeling

The integration of computational chemistry with experimental work is a powerful paradigm that accelerates the materials discovery pipeline. rsc.org This synergistic approach allows for the prediction of molecular properties before undertaking time-consuming and costly synthesis. nih.gov

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are invaluable for predicting the structural and electronic properties of new derivatives, such as HOMO/LUMO energy levels, absorption spectra, and reorganization energies for charge transport. rsc.org This information can guide synthetic chemists toward the most promising target molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the morphology and packing of molecules in the solid state, which is critical for understanding and optimizing charge transport in thin-film devices.

In Silico Screening: Computational tools can be used to perform virtual high-throughput screening of large libraries of potential derivatives, identifying candidates with the desired electronic properties for a specific application before they are synthesized. mdpi.com This synergy between prediction and experimentation allows for a more rational and efficient design cycle for new functional materials. rsc.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 13H-Indeno(1,2-b)anthracen-13-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of 9-(o-chlorobenzoyl)anthracene under controlled thermal or catalytic conditions. Key parameters include temperature (optimal range: 120–150°C), solvent polarity (e.g., toluene vs. DMF), and reaction time (typically 12–24 hours). X-ray crystallography is critical for confirming structural integrity post-synthesis . For reproducibility, document deviations in solvent purity or catalyst loading, as these significantly affect byproduct formation.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts to NIST reference data (e.g., ¹³C signals at 120–140 ppm for aromatic carbons). Tabulate expected vs. observed values (Table 1) and resolve discrepancies using computational modeling (DFT calculations) .

Table 1. Key NMR Peaks for this compound

| Proton/Carbon Type | Expected δ (ppm) | Observed δ (ppm) | Deviation |

|---|---|---|---|

| Aromatic H (C1–C4) | 7.2–8.1 | 7.4–8.3 | ±0.1 |

| Ketone (C=O) | 195–205 | 198.5 | - |

Q. What databases provide reliable physicochemical data for polycyclic aromatic ketones like this compound?

- Methodological Answer : Prioritize NIST Standard Reference Database 69 for spectral data and PubChem for preliminary information. Cross-validate melting points and solubility using peer-reviewed literature (e.g., Polycyclic Aromatic Compounds) to avoid reliance on unvetted commercial databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing datasets, focusing on instrumentation differences (e.g., 400 MHz vs. 600 MHz NMR). For unresolved conflicts, replicate experiments under standardized conditions (e.g., deuterated solvent, internal reference TMS). Use ANOVA to assess inter-lab variability .

Q. What strategies optimize the photostability of this compound in UV/Vis studies?

- Methodological Answer : Test inert atmospheres (N₂ or Ar) to prevent oxidation. Incorporate stabilizers like butylated hydroxytoluene (BHT) at 0.1–0.5% w/w. Monitor degradation kinetics via HPLC and correlate with light exposure duration. Publish raw data in supplementary materials to facilitate comparative analysis .

Q. How do computational models (e.g., DFT, MD) enhance the interpretation of this compound’s electronic properties?

- Methodological Answer : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and compare with experimental UV/Vis spectra. Adjust basis sets (e.g., B3LYP/6-31G*) to align theoretical and empirical data. Discrepancies >0.3 eV warrant re-evaluation of solvent effects or tautomeric forms .

Q. What interdisciplinary approaches are effective in studying the environmental persistence of this compound?

- Methodological Answer : Combine HPLC-MS for quantification in soil/water samples with microbial degradation assays (e.g., Pseudomonas spp. exposure). Apply life-cycle analysis (LCA) frameworks to model bioaccumulation risks. Collaborate with ecotoxicology labs to align methodologies with OECD guidelines .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。